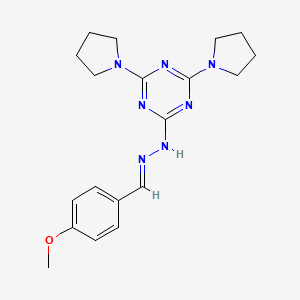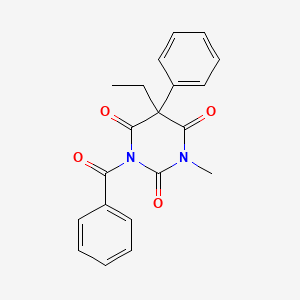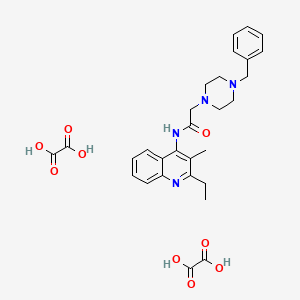
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, also known as Mescaline-N, is a psychoactive substance that belongs to the phenethylamine class of drugs. It is a derivative of mescaline, a naturally occurring hallucinogen found in the peyote cactus. Mescaline-N has been studied for its potential therapeutic applications in the treatment of various mental health conditions. In
Mécanisme D'action
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has some affinity for other serotonin receptors, including 5-HT2C and 5-HT1A. The activation of these receptors leads to a cascade of downstream effects, including increased dopamine release, altered neural activity in the prefrontal cortex, and changes in glutamate and GABA neurotransmission.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as altering brain wave patterns and inducing visual hallucinations. It also has the potential to induce changes in mood and emotional processing, as well as cognitive flexibility and creativity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, its psychoactive effects and potential for abuse make it difficult to use in human studies. Additionally, the limited availability of 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine and the complexity of its synthesis method can make it challenging to obtain and use in experiments.
Orientations Futures
There are several future directions for research on 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine. One area of interest is its potential therapeutic applications in the treatment of mental health conditions, particularly depression and anxiety. Further studies are needed to investigate the safety and efficacy of 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine in human subjects. Another area of interest is its potential as a tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes. Future studies could also explore the potential for developing novel compounds based on the structure of 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine with improved therapeutic properties and reduced side effects.
Conclusion:
In conclusion, 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine is a psychoactive substance that has potential therapeutic applications in the treatment of various mental health conditions. Its mechanism of action involves the activation of the 5-HT2A receptor, leading to a range of biochemical and physiological effects. While it has several advantages for lab experiments, its psychoactive effects and potential for abuse make it difficult to use in human studies. Future research is needed to investigate its therapeutic potential and explore the role of the 5-HT2A receptor in various physiological and behavioral processes.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has been studied for its potential therapeutic applications in the treatment of various mental health conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood and emotional processing, as well as reducing symptoms of anxiety and depression in animal models.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-15(16)9-10-20-13-14-11-17(22-2)19(24-4)18(12-14)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDLDGDKZBDVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3861706.png)


![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3861720.png)
![6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3861728.png)



![3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3861767.png)
![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B3861778.png)

![N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide](/img/structure/B3861789.png)

